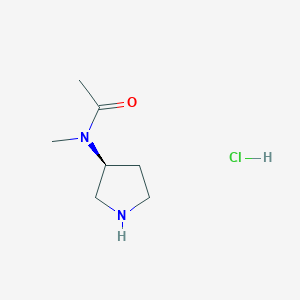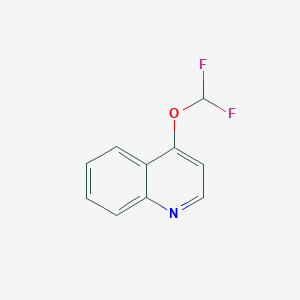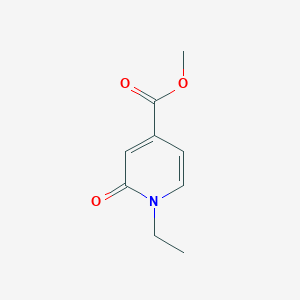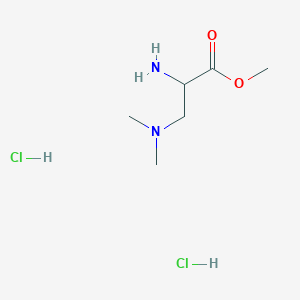
4-Bromo-1-(fluoromethyl)-1h-pyrazole
概要
説明
4-Bromo-1-(fluoromethyl)-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
作用機序
Target of Action
The primary target of the compound 4-Bromo-1-(fluoromethyl)-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
this compound interacts with its target, liver alcohol dehydrogenase, by acting as an inhibitor . This interaction results in the reduction of the enzyme’s activity, thereby affecting the metabolism of alcohols in the liver.
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by this compound affects the alcohol metabolism pathway . The downstream effects of this inhibition include a decrease in the conversion of alcohol to its metabolites, which can have various physiological effects.
Pharmacokinetics
Like many other compounds, its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular effect of this compound’s action is the inhibition of liver alcohol dehydrogenase . On a cellular level, this results in a decrease in the metabolism of alcohols in liver cells. The overall effect of this action can vary depending on the individual’s alcohol consumption and other factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects.
生化学分析
Biochemical Properties
1H-Pyrazole, 4-bromo-1-(fluoromethyl)- plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolic processes in which the enzyme is involved. Additionally, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is used as a starting material in the synthesis of various biologically active compounds, indicating its versatility in biochemical applications .
Cellular Effects
The effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with liver alcohol dehydrogenase can lead to alterations in cellular metabolism, impacting the overall metabolic flux within the cell . Furthermore, this compound’s ability to inhibit specific enzymes can result in changes in cellular homeostasis, affecting cell growth and proliferation.
Molecular Mechanism
At the molecular level, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- exerts its effects through binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where the compound binds to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and metabolic pathways, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure may lead to gradual changes in its biochemical activity, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- in animal models are dose-dependent. At lower dosages, the compound exhibits minimal toxicity and can effectively modulate enzyme activity without adverse effects . At higher dosages, toxic effects may become apparent, including potential damage to liver cells due to the inhibition of liver alcohol dehydrogenase . These findings underscore the importance of dosage optimization in experimental settings.
Metabolic Pathways
1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is involved in several metabolic pathways, primarily through its interaction with liver alcohol dehydrogenase . This interaction can alter the enzyme’s activity, affecting the metabolism of alcohols and other substrates processed by the enzyme. Additionally, the compound’s influence on metabolic flux and metabolite levels can have broader implications for cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is an important aspect of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, influencing the biochemical pathways in which it is involved.
準備方法
The synthesis of 4-Bromo-1-(fluoromethyl)-1h-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromopyrazole with fluoromethylating agents. The reaction conditions often require the presence of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .
化学反応の分析
4-Bromo-1-(fluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
科学的研究の応用
4-Bromo-1-(fluoromethyl)-1h-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
4-Bromo-1-(fluoromethyl)-1h-pyrazole can be compared with other pyrazole derivatives, such as:
4-Bromo-1H-pyrazole: Lacks the fluoromethyl group, making it less versatile in certain reactions.
1H-Pyrazole, 4-chloro-1-(fluoromethyl)-: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
1H-Pyrazole, 4-bromo-1-(methyl)-: Lacks the fluorine atom, which can influence its biological activity and chemical properties.
特性
IUPAC Name |
4-bromo-1-(fluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIMWVBOIJXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)


![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)


